quinazolin-6-ol

Catalog No.
S1906632
CAS No.
7556-93-6
M.F
C8H6N2O
M. Wt
146.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
quinazolin-6-ol

CAS Number

7556-93-6

Product Name

quinazolin-6-ol

IUPAC Name

quinazolin-6-ol

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

InChI

InChI=1S/C8H6N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h1-5,11H

InChI Key

BBPMVEXRMOAIKQ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C=C1O

Canonical SMILES

C1=CC2=NC=NC=C2C=C1O

Medicinal Chemistry

One of the most promising research areas for 6-Quinazolinol is medicinal chemistry. Studies suggest it may possess various bioactivities, including:

  • Antimicrobial activity

    Research indicates that 6-Quinazolinol derivatives can exhibit antibacterial and antifungal properties []. Scientists are exploring their potential as novel therapeutic agents to combat infectious diseases.

  • Antiviral activity

    Some studies have shown that specific 6-Quinazolinol derivatives demonstrate antiviral activity against certain viruses []. Further research is needed to determine their efficacy and potential as antiviral drugs.

  • Anti-cancer activity

    Certain 6-Quinazolinol derivatives have shown promise in inhibiting the growth and proliferation of cancer cells []. Ongoing research is investigating their potential as anti-cancer agents.

Quinazolin-6-ol is defined by its molecular structure, which features a hydroxyl group at the 6-position of the quinazoline ring. The general formula for quinazolin-6-ol can be represented as C8H6N2O. The presence of the hydroxyl group contributes to its reactivity and interaction with various biological targets, making it a compound of interest in drug development.

, including:

  • Electrophilic Substitution: The primary electrophilic substitution reaction is nitration, which occurs preferentially at the 6-position when treated with fuming nitric acid in concentrated sulfuric acid .
  • Oxidation: Quinazolin-6-ol can be oxidized using agents like hydrogen peroxide or potassium permanganate, yielding various derivatives such as 3,4-dihydro-4-oxoquinazoline .
  • Nucleophilic Substitution: Reactions with nucleophiles such as sodamide or hydrazine can lead to the formation of derivatives like 4-amino and 4-hydrazine quinazolines .

Quinazolin-6-ol exhibits a range of biological activities, including:

  • Anticancer Properties: Compounds derived from quinazolin-6-ol have shown promising results in inhibiting cancer cell proliferation, particularly in lung and breast cancer models .
  • Antimicrobial Activity: Some derivatives exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Antihypertensive Effects: Certain quinazoline derivatives have been studied for their ability to lower blood pressure through vasodilation mechanisms .

Several synthetic routes exist for producing quinazolin-6-ol:

  • Niementowski Synthesis: This method involves heating anthranilic acid with formamide at elevated temperatures (125–130°C) to yield quinazolinones, which can further be converted to quinazolin-6-ol .
  • Griess Synthesis: Involves the condensation of anthranilic acid with cyanide followed by reactions with ammonia or water to yield various quinazolines .
  • Oxime Rearrangement: Heating isatin oximes in the presence of dilute sodium hydroxide leads to the formation of quinazolin derivatives .

Quinazolin-6-ol and its derivatives are utilized in various applications:

  • Pharmaceuticals: They serve as key intermediates in synthesizing drugs targeting cancer and other diseases.
  • Agricultural Chemicals: Some derivatives are explored for their potential use as pesticides or herbicides due to their biological activity against pests .

Research has demonstrated that quinazolin-6-ol interacts with several biological targets:

  • Enzyme Inhibition: It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which is crucial for developing targeted therapies .
  • Receptor Binding: Studies indicate that certain derivatives may bind effectively to neurotransmitter receptors, potentially influencing neurological functions .

Quinazolin-6-ol shares structural similarities with various other compounds within the quinazoline family. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
QuinazolineBasic structure without hydroxyl groupPrimarily used as a scaffold for drug development
4(3H)-quinazolinoneContains a carbonyl group at position 4Exhibits strong anticancer activity
2-AminoquinazolineAmino group at position 2Known for its neuroprotective effects
BenzylquinazolinesAlkyl substitutions on the benzene ringEnhanced lipophilicity and bioavailability

Quinazolin-6-ol stands out due to its specific hydroxyl substitution, which significantly influences its reactivity and biological profile compared to these similar compounds.

XLogP3

0.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

6-Quinazolinol

Dates

Modify: 2023-08-16

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